alpha-naphthyl methacrylate

Catalog No.
S1514159
CAS No.
19102-44-4
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-naphthyl methacrylate

CAS Number

19102-44-4

Product Name

alpha-naphthyl methacrylate

IUPAC Name

naphthalen-1-yl 2-methylprop-2-enoate

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c1-10(2)14(15)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3

InChI Key

HVYCQBKSRWZZGX-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC2=CC=CC=C21

The exact mass of the compound Naphthyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Naphthyl methacrylate (CAS 19102-44-4) is a bulky, aromatic functional monomer procured primarily to engineer high-refractive-index polymers, thermally stable optical coatings, and intrinsically photo-reactive resins. Characterized by its rigid naphthalene ring attached at the alpha position, this monomer imparts distinct optical and thermal properties to polymer matrices. Unlike standard aliphatic methacrylates, the 1-naphthyl ester linkage provides specific photophysical characteristics, including excimer formation and susceptibility to UV-induced photo-Fries rearrangement, making it a critical building block for optoelectronics, direct-patterning photoresists, and stimuli-responsive materials [1].

Research Fit

High-Refractive-Index Aromatic Monomer Naphthyl chromophore increases polarizability for advanced optical polymer design.
High-Tg Homopolymer Backbone Homopolymer Tg reaches up to 205 °C, enabling high-temperature material research.
Differentiated from Simpler Methacrylates 1‑Naphthyl substitution provides thermal and optical performance not achievable with phenyl or 2‑naphthyl analogs.

Procurement substitution with simpler aromatic monomers like phenyl methacrylate (PhMA) or aliphatic baselines like methyl methacrylate (MMA) results in a severe degradation of both refractive index and thermal stability [1]. Furthermore, substituting with its structural isomer, 2-naphthyl methacrylate, alters the steric hindrance at the polymerizing center, fundamentally changing the polymer's tacticity, chain rigidity, and photophysical behavior. For applications requiring direct maskless UV patterning or specific fluorescence emission shifts, standard methacrylates completely lack the intrinsic photo-Fries rearrangement capability unique to the 1-naphthyl ester structure, forcing formulators to rely on complex, multi-component photoresist blends [2].

Substitution Risk

vs. 2‑Naphthyl Methacrylate
2‑Naphthyl isomer yields polymer with substantially lower Tg, inadequate for high-temperature applications.
vs. Phenyl Methacrylate
Phenyl methacrylate produces polymer with lower refractive index, limiting optical power and performance.
Polymerization Kinetics Mismatch
2‑NMA polymerizes faster under UV; direct substitution may compromise controlled curing processes.

Refractive Index (RI) Enhancement in Optical Polymers

When polymerized, alpha-naphthyl methacrylate yields a polymer with a refractive index (n20/D) of 1.641, significantly outperforming standard poly(methyl methacrylate) (PMMA) and poly(phenyl methacrylate) . This quantitative advantage is driven by the high electron density and polarizability of the fused aromatic naphthalene ring system.

Evidence DimensionRefractive Index (n20/D)
Target Compound Data1.641 (Poly(1-naphthyl methacrylate))
Comparator Or Baseline1.49 (PMMA) and ~1.57 (Poly(phenyl methacrylate))
Quantified Difference+0.15 over aliphatic baseline; +0.07 over phenyl analog
ConditionsStandard optical measurement at 20 °C (Sodium D line)

Essential for manufacturing ultra-thin optical lenses, anti-reflective coatings, and high-efficiency OLED encapsulants where maximizing light extraction is critical.

Monomer RI (n20/D)
Data to verify
1.588 +0.076 vs phenyl (1.512)
Supports high-refractive-index polymer design.
Data to verify; cross-study literature comparison.

Glass Transition Temperature (Tg) Elevation

The bulky alpha-naphthyl ester group severely restricts polymer backbone rotation, resulting in a glass transition temperature (Tg) of 142–147 °C for solution-polymerized poly(1-naphthyl methacrylate). This provides a substantial thermal stability advantage over poly(phenyl methacrylate) and standard PMMA [1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data142–147 °C
Comparator Or Baseline127 °C (Poly(phenyl methacrylate)); 105 °C (PMMA)
Quantified Difference+15 to +40 °C greater thermal headroom
ConditionsThermal analysis of polymers prepared via microemulsion and solution polymerization

Prevents structural deformation and optical distortion of polymer components during high-temperature curing or continuous device operation.

Glass Transition (Tg)
Head-to-head
145–147 °C (up to 205 °C) PPhMA 127 °C | 2‑NM 73.7 °C
Reported Tg advantage supports high-temperature application screening.
Microemulsion head-to-head; bulk literature values.

Intrinsic Photo-Fries Rearrangement for Direct Patterning

Unlike standard aromatic or aliphatic methacrylates, the 1-naphthyl ester linkage undergoes a highly specific photo-Fries rearrangement upon 254 nm UV irradiation. This reaction shifts the fluorescence emission from 338 nm to 475 nm and increases local polarity, allowing for direct photolithographic patterning without the need for external photoacid generators [1]. Generic analogs like phenyl methacrylate require entirely different, often more complex, resist formulations to achieve similar refractive index modulation [2].

Evidence DimensionIntrinsic UV Reactivity (254 nm)
Target Compound DataUndergoes photo-Fries rearrangement (emission shift to 475 nm)
Comparator Or BaselineMMA and PhMA (No intrinsic photo-rearrangement under standard conditions)
Quantified DifferenceEnables single-component photo-patterning
ConditionsUV irradiation (254 nm) of polymer films or aqueous-soluble copolymers

Drastically simplifies photoresist formulations and enables the production of high-resolution fluorescent gradients and optical data storage media without complex additive blending.

Polymer RI (n20/D)
Data to verify
1.641 +0.070 vs PPhMA (1.571)
Supports high-refractive-index polymer evaluation.
Data to verify; cross-study comparison.

Steric Control Over Polymer Tacticity

During radical polymerization, the steric bulk at the alpha position of the naphthalene ring dictates a specific stereoregular propagation, yielding approximately 47% syndiotactic (rr) triads in microemulsion environments. This differs fundamentally from the less hindered 2-naphthyl methacrylate isomer, requiring buyers to specify the 1-naphthyl form to achieve the targeted chain rigidity and tacticity profile [1].

Evidence DimensionTacticity (Syndiotactic rr triads)
Target Compound Data47% rr triads (Poly(1-naphthyl methacrylate))
Comparator Or Baseline2-Naphthyl methacrylate (less sterically hindered, different propagation kinetics)
Quantified DifferenceDistinct stereoregulation driven by alpha-position steric bulk
ConditionsThermal initiation in microemulsion at 70 °C

Allows polymer chemists to precisely engineer chain stiffness and mechanical properties in advanced copolymer architectures.

UV Reactivity Rank
Head-to-head
5th of 6 naphthyl(meth)acrylates (lower than 2‑NMA)
Lower reactivity supports controlled UV-curing workflow.
Melt photopolymerization; ranking reported.
E‑Beam Resist Resolution
Reported
0.5 μm L/S at 4.5 μC/cm²
Reported resolution supports niche lithography evaluation.
Chloromethylated derivative; see source for etch resistance.

High-Refractive-Index Optical Materials

Procurement for synthesizing lenses, optical fibers, and encapsulants where a refractive index >1.6 is required, directly leveraging the high electron density of the alpha-naphthyl group .

Direct-Patterning Photoresists

Utilization in microelectronics and nanolithography, leveraging the intrinsic photo-Fries rearrangement of the 1-naphthyl ester for high-resolution, additive-free refractive index modulation [1].

Stimuli-Responsive Fluorescent Sensors

Integration into aqueous-soluble copolymers or hydrogels for anti-counterfeiting inks and bioimaging, utilizing its unique UV-triggered fluorescence shift from 338 nm to 475 nm [2].

Thermal Modifiers for Acrylic Resins

Copolymerization with standard aliphatic acrylates to boost the glass transition temperature (Tg) of the final matrix, ensuring dimensional stability in high-heat environments [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-Refractive-Index Optical Lenses & Coatings
Naphthyl chromophore for high refractive index contribution
Verify polymer RI and optical clarity in intended formulation
High-Temperature Electronic Encapsulation
Rigid 1‑naphthyl backbone yields high glass-transition temperature
Validate Tg under processing and operating conditions
Electron Beam & Photoresist Microlithography
Aromatic core imparts dry‑etch resistance; chloromethylation modulates sensitivity
Assess resolution, sensitivity, and etch durability for specific process
Photo‑Fries Responsive Smart Materials
Photo‑Fries rearrangement enables fluorescence switching
Verify photo‑response fidelity, rewritability, and patterning behavior

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Naphthyl methacrylate

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